molecular formula C12H12Cl3NO B14597684 3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one CAS No. 61241-57-4

3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one

Cat. No.: B14597684
CAS No.: 61241-57-4
M. Wt: 292.6 g/mol
InChI Key: IMFGQLHENHLUDF-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one is a synthetic organic compound characterized by its pyrrolidinone core structure, substituted with chloromethyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chloromethyl Group: Chloromethylation can be performed using reagents like formaldehyde and hydrochloric acid.

    Attachment of Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The pyrrolidinone core can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Breakdown into smaller fragments or simpler compounds.

Scientific Research Applications

3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(chloromethyl)-1-[(4-methylphenyl)methyl]pyrrolidin-2-one
  • 3-Chloro-4-(chloromethyl)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one
  • 3-Chloro-4-(chloromethyl)-1-[(4-bromophenyl)methyl]pyrrolidin-2-one

Uniqueness

3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one is unique due to the presence of multiple chlorine atoms, which can influence its reactivity and biological activity. The specific arrangement of substituents on the pyrrolidinone core also contributes to its distinct properties compared to similar compounds.

Properties

CAS No.

61241-57-4

Molecular Formula

C12H12Cl3NO

Molecular Weight

292.6 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C12H12Cl3NO/c13-5-9-7-16(12(17)11(9)15)6-8-1-3-10(14)4-2-8/h1-4,9,11H,5-7H2

InChI Key

IMFGQLHENHLUDF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)N1CC2=CC=C(C=C2)Cl)Cl)CCl

Origin of Product

United States

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